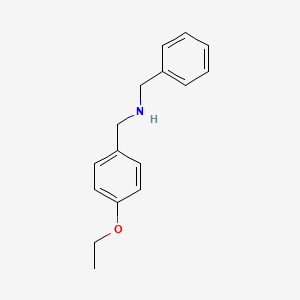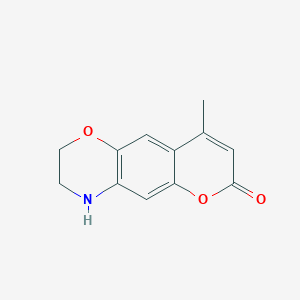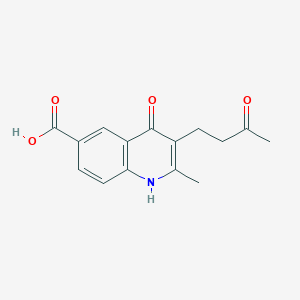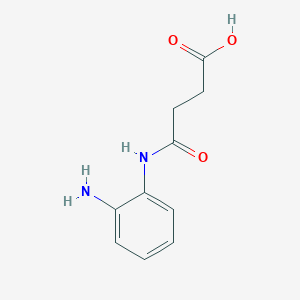
2-(1-Oxoisoindolin-2-yl)benzoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound of interest, 2-(1-Oxoisoindolin-2-yl)benzoic acid, is a derivative of isoindolinone, which is a significant scaffold in medicinal chemistry due to its presence in various biologically active compounds. The related structures have been explored for their potential in drug discovery and as targets for synthetic transformations .
Synthesis Analysis
The synthesis of related compounds involves various strategies. For instance, the synthesis of (R)-2-(2-(1,3-dioxoisoindolin-2-yl)propanamido)benzoic acid methyl ester was achieved through esterification, fusion, and coupling reactions, starting from anthranilic acid and alanine with phthalic anhydride . Another method developed for the synthesis of 2-(5-oxo-4,5-dihydro-1,2,4-oxadiazol-3-yl)benzoic acid involved thermal heterocyclization using 3-(hydroxyimino)isoindolin-1-one, CDI, and base-promoted cycle opening . Additionally, the synthesis of N-[2-(benzoylamino)(2-oxoindolin-3-ylidene)acetyl]amino acids ethyl esters was reported, which includes the incorporation of amino acid fragments into the core structure .
Molecular Structure Analysis
The molecular structure of these compounds has been characterized using various spectroscopic techniques such as IR, UV-Vis, NMR, and MS. Single-crystal X-ray diffraction studies have also been employed to confirm the structures. For example, the crystal structure of a related compound showed N-H⋯O bonding, which stabilizes the molecular configuration, and π⋯π stacking interactions that further stabilize the crystal packing . The molecular structure is often stabilized by intramolecular interactions, as observed in the case of Ru(II) complexes with a related ligand .
Chemical Reactions Analysis
The chemical reactivity of these compounds has been explored through various reactions. The DFT studies on related compounds suggest the presence of nucleophilic and electrophilic sites that indicate potential reactivity for further chemical transformations . The three-component reaction catalyzed by indium chloride to synthesize functionalized benzamides is another example of the chemical versatility of these compounds .
Physical and Chemical Properties Analysis
The physical and chemical properties of these compounds are closely related to their molecular structure and have been studied through spectroscopic and crystallographic methods. The compounds exhibit different forms, such as keto and enol forms, as indicated by NMR spectra . The crystal packing and intramolecular interactions significantly influence the physical properties, such as melting points and solubility .
Scientific Research Applications
Applications in Gut Function Regulation
Benzoic acid derivatives, like 2-(1-Oxoisoindolin-2-yl)benzoic acid, are known for their antibacterial and antifungal properties, often used in foods and feeds as preservatives. Recent studies highlight their potential to improve growth and health by promoting gut functions, including digestion, absorption, and barrier integrity. However, excessive use might lead to gut health issues, indicating a need for understanding the optimal application levels for health benefits (Mao et al., 2019).
Pharmacokinetic Analysis in Animal Models
Physiologically-based pharmacokinetic models for benzoic acid in various species, including rats and guinea pigs, offer insights into metabolic and dosimetric differences. These models are instrumental in understanding the internal exposures of benzoic acid derivatives, aiding in reducing the uncertainty factors in assessing dietary exposures (Hoffman & Hanneman, 2017).
Alternative Drug Development
Salicylic acid derivatives, including 2-((3-(Chloromethyl)-benzoyl)oxy)benzoic acid, show promise in drug development due to their anti-inflammatory and analgesic activities. These compounds, while offering similar benefits to traditional drugs like acetylsalicylic acid, may provide a better toxicity profile and additional therapeutic benefits, suggesting potential in developing alternative medications (Tjahjono et al., 2022).
DNA Binding and Analytical Applications
Benzoic acid derivatives like Hoechst 33258, known for binding to the minor groove of double-stranded DNA, are utilized in various biological applications. These applications range from chromosome and nuclear staining in plant cell biology to acting as radioprotectors and topoisomerase inhibitors, highlighting their versatility in scientific research (Issar & Kakkar, 2013).
Mechanism of Action
2-(1-Oxoisoindolin-2-yl)benzoic acid acts as a nucleophilic catalyst in peptide synthesis. It reacts with carboxylic acids to form an active ester intermediate, which then reacts with amino acids to form an amide bond. This compound also prevents racemization of amino acids during peptide synthesis.
Safety and Hazards
The safety data sheet for benzoic acid, a related compound, indicates that it may form combustible dust concentrations in air. It causes skin irritation and serious eye damage. It also causes damage to organs through prolonged or repeated exposure if inhaled . It is advised to wear protective gloves, eye protection, and face protection when handling this compound .
properties
IUPAC Name |
2-(3-oxo-1H-isoindol-2-yl)benzoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11NO3/c17-14-11-6-2-1-5-10(11)9-16(14)13-8-4-3-7-12(13)15(18)19/h1-8H,9H2,(H,18,19) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ABKBCHBYNDGPLH-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=CC=CC=C2C(=O)N1C3=CC=CC=C3C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11NO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50363011 |
Source


|
| Record name | 2-(1-Oxo-1,3-dihydro-2H-isoindol-2-yl)benzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50363011 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
253.25 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
4770-69-8 |
Source


|
| Record name | 2-(1-Oxo-1,3-dihydro-2H-isoindol-2-yl)benzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50363011 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














![Ethyl 6-chloro-2-methylimidazo[1,2-a]pyridine-3-carboxylate](/img/structure/B1300343.png)